molecular formula C9H7F3O B1333966 2-Methyl-3-(trifluoromethyl)benzaldehyde CAS No. 878001-20-8

2-Methyl-3-(trifluoromethyl)benzaldehyde

Cat. No.: B1333966
CAS No.: 878001-20-8
M. Wt: 188.15 g/mol
InChI Key: CUQHTBQRXZCFTC-UHFFFAOYSA-N
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Description

2-Methyl-3-(trifluoromethyl)benzaldehyde: is an organic compound with the molecular formula C9H7F3O. It is a benzaldehyde derivative where the benzene ring is substituted with a methyl group at the second position and a trifluoromethyl group at the third position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

Mode of Action

It is known that the compound can participate in various chemical reactions, such as the wittig-horner reaction , which suggests that it may interact with its targets through covalent bonding or other types of chemical interactions.

Pharmacokinetics

It is known that the compound has a molecular weight of 18815 , which suggests that it may have good bioavailability due to its relatively small size

Action Environment

It is known that the compound should be stored under argon filling , suggesting that it may be sensitive to oxidation

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-3-(trifluoromethyl)benzaldehyde can be synthesized through several methods. One common approach involves the trifluoromethylation of 2-methylbenzaldehyde using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a catalyst such as copper(I) iodide (CuI). The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial synthesis may also involve the use of safer and more environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 2-Methyl-3-(trifluoromethyl)benzoic acid.

    Reduction: 2-Methyl-3-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-3-(trifluoromethyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as an intermediate in the synthesis of biologically active compounds, which are studied for their potential therapeutic effects.

    Medicine: The compound is used in the development of drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is employed in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

    2-Fluoro-3-(trifluoromethyl)benzaldehyde: Similar structure but with a fluorine atom instead of a methyl group.

    3-(Trifluoromethyl)benzaldehyde: Lacks the methyl group at the second position.

    2-Methyl-4-(trifluoromethyl)benzaldehyde: The trifluoromethyl group is at the fourth position instead of the third.

Uniqueness: 2-Methyl-3-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the methyl and trifluoromethyl groups, which can influence its reactivity and interaction with other molecules. The presence of both electron-donating (methyl) and electron-withdrawing (trifluoromethyl) groups on the benzene ring provides a unique balance of electronic effects, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-methyl-3-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c1-6-7(5-13)3-2-4-8(6)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQHTBQRXZCFTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395473
Record name 2-methyl-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878001-20-8
Record name 2-methyl-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a sol. of 2-methyl-3-trifluoromethylbenzyl alcohol (0.500 g, 2.63 mmol) in CH2Cl2 (25 mL) was added activated MnO2 (2.29 g, 26.3 mmol). After stirring for 72 h, the mixture was filtered over Celite, and the solvents were removed under reduced pressure. The aldehyde is used in the next step without further purification. 1H NMR (CDCl3) δ 10.40 (s, 1H), 8.00 (d, 1H), 7.85 (d, 1H), 7.45 (t, 1H), 2.8 (s, 3H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2.29 g
Type
catalyst
Reaction Step One

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